1-((3-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields . They are characterized by the presence of a triazole ring fused with a quinazoline ring. The specific compound you mentioned seems to have additional functional groups attached, which could influence its properties and potential applications .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a triazole with a quinazoline . The specific synthesis route for your compound would depend on the exact structure and the functional groups present .Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a fused ring system consisting of a triazole ring and a quinazoline ring . The presence of additional functional groups can influence the overall structure and properties of the compound .Chemical Reactions Analysis
Triazoloquinazolines can participate in various chemical reactions, depending on the functional groups present . They have been studied for their reactivity in the context of developing new materials and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolines can be influenced by the exact structure of the compound and the functional groups present . For example, some triazoloquinazolines have been found to have good thermal stability .Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with PCAF through a bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45 . This modification allows the compound to maintain essential structural fragments for effective binding with the binding site of PCAF .
Biochemical Pathways
The compound’s interaction with PCAF can affect various biochemical pathways related to gene expression. By inhibiting PCAF, the compound can potentially alter the acetylation status of histones and other proteins, thereby influencing the transcriptional activity of numerous genes .
Result of Action
The compound’s action on PCAF can lead to changes in gene expression, potentially affecting cellular processes such as proliferation and apoptosis . This could result in anticancer activity, as suggested by the cytotoxic effects observed in several human cancer cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of chelating agents like EDTA can interfere with certain compounds . .
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYYTZQHCRYAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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